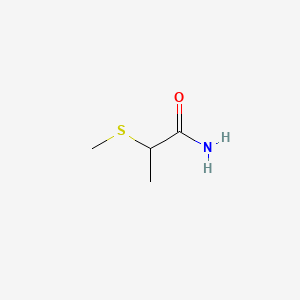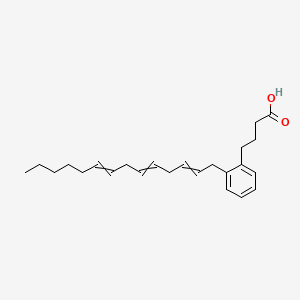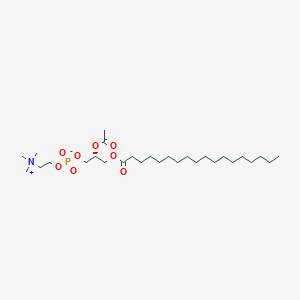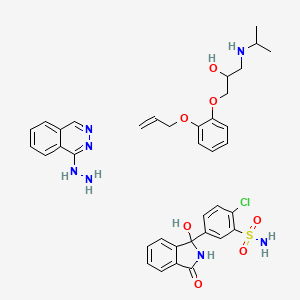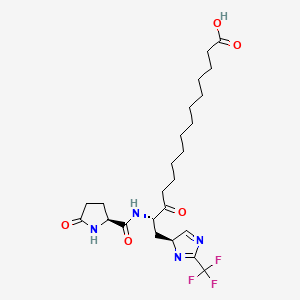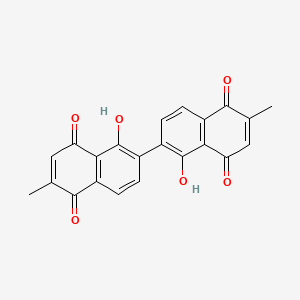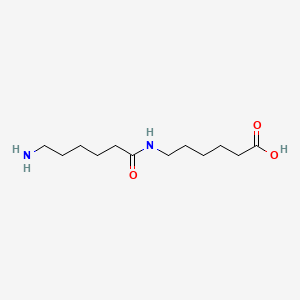
6-(6-Aminohexanamido)hexanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-(6-Aminohexanamido)hexanoic acid can be accomplished through different methods. A notable approach involves the sulfuric acid hydrolysis of caprolactam, a process optimized for high yields under specific conditions. This method highlights the adaptability and efficiency of chemical synthesis techniques in producing 6-(6-Aminohexanamido)hexanoic acid at an industrial scale (Arinushkina et al., 2020).
Molecular Structure Analysis
The molecular structure of 6-(6-Aminohexanamido)hexanoic acid has been elucidated through comprehensive crystallographic studies. These studies reveal that the compound exists as zwitterions in its crystalline form, forming a robust three-dimensional hydrogen-bond network with adjacent molecules. This structural arrangement contributes to the compound's chemical behavior and its interactions in various applications (Kasai et al., 1981).
Chemical Reactions and Properties
6-(6-Aminohexanamido)hexanoic acid participates in a range of chemical reactions, showcasing its versatility. It can undergo enzymatic oxidation to produce 6-oxohexanoic acid, demonstrating the potential for biotechnological applications in producing industrially relevant chemicals from ω-amino acids (Yamada et al., 2017).
Wissenschaftliche Forschungsanwendungen
-
- 6-Aminohexanoic acid is mainly used clinically as an antifibrinolytic drug .
- It plays a significant role in the chemical synthesis of modified peptides and various biologically active structures .
- The methods consist in the hydrolysis of ε-caprolactam under acidic or basic conditions, and then purification with ion exchange resins .
- Despite the extensive use of 6-aminohexanoic acid, the synthesis of this molecule is still based on the methods of the 1960s .
-
- 6-Aminohexanoic acid is used as a starting material in the production of nylon-6 and nylon-66 polyamides .
- It is also often used as a linker in various biologically active structures .
- The latest method of Ahx biosynthesis is the use of Pseudomonas taiwanensis VLB120 strains converting cyclohexane to є-caprolactone and combination with Escherichia coli JM101 strains ensuring further conversion to Ahx .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-(6-aminohexanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENLYKHSZCPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCCC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274289 | |
| Record name | 6-(6-aminohexanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-Aminohexanamido)hexanoic acid | |
CAS RN |
2014-58-6 | |
| Record name | 6-(6-aminohexanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




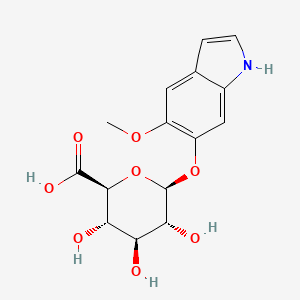


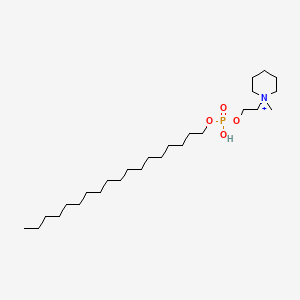
![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)
